2-oxabicyclo[3.1.1]heptan-4-ol
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Overview
Description
2-oxabicyclo[311]heptan-4-ol is a bicyclic organic compound that features an oxygen atom incorporated into its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxabicyclo[3.1.1]heptan-4-ol can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, which generates 7-oxabicyclo[2.2.1]hept-2-enes and 7-oxabicyclo[2.2.1]hepta-2,5-dienes . These intermediates can then be further modified to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Diels-Alder reactions followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-oxabicyclo[3.1.1]heptan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted bicyclic compounds.
Scientific Research Applications
2-oxabicyclo[3.1.1]heptan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-oxabicyclo[3.1.1]heptan-4-ol involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
7-oxabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different reactivity and applications.
2-oxabicyclo[3.1.1]heptan-4-one: A ketone derivative of 2-oxabicyclo[3.1.1]heptan-4-ol with distinct chemical properties.
Uniqueness
This compound is unique due to its specific ring structure and the presence of an oxygen atom, which imparts different reactivity compared to other bicyclic compounds.
Properties
CAS No. |
2408974-09-2 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-oxabicyclo[3.1.1]heptan-4-ol |
InChI |
InChI=1S/C6H10O2/c7-6-3-8-5-1-4(6)2-5/h4-7H,1-3H2 |
InChI Key |
YTOCEYPVIFKSGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1OCC2O |
Purity |
95 |
Origin of Product |
United States |
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